molecular formula C13H17BrFNO2 B3089329 Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate CAS No. 1191908-57-2

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate

Cat. No.: B3089329
CAS No.: 1191908-57-2
M. Wt: 318.18 g/mol
InChI Key: IUOKPLQQQJLJLL-UHFFFAOYSA-N
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Description

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluoroaniline and tert-butyl chloroformate.

    Formation of Intermediate: The 3-bromo-5-fluoroaniline is reacted with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form the intermediate 1-(3-bromo-5-fluorophenyl)ethylamine.

    Carbamoylation: The intermediate is then treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The ethyl group can be oxidized to form corresponding alcohols or acids, while reduction reactions can convert the carbamate group to amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Alcohols, aldehydes, or acids.

    Reduction Products: Amines.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features can be exploited to design inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its reactivity and stability make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate depends on its specific application. In general, carbamates can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The bromo and fluoro substituents can enhance the binding affinity and specificity of the compound for its molecular targets.

Molecular Targets and Pathways

    Enzymes: Carbamates can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.

    Receptors: The compound can interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [1-(3-chloro-5-fluorophenyl)ethyl]carbamate
  • Tert-butyl [1-(3-bromo-4-fluorophenyl)ethyl]carbamate
  • Tert-butyl [1-(3-bromo-5-chlorophenyl)ethyl]carbamate

Uniqueness

Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, such as enhanced reactivity and binding affinity, compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)9-5-10(14)7-11(15)6-9/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKPLQQQJLJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177760
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191908-57-2
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191908-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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